molecular formula C12H18BrN3O B10965631 4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10965631
M. Wt: 300.19 g/mol
InChI Key: MVPCIUBGXFWZLS-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Amidation: The brominated pyrazole is reacted with 4-methylcyclohexylamine to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions might be used to modify the bromine or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the 4-methylcyclohexyl group in 4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide makes it unique

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

4-bromo-1-methyl-N-(4-methylcyclohexyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H18BrN3O/c1-8-3-5-9(6-4-8)14-12(17)11-10(13)7-16(2)15-11/h7-9H,3-6H2,1-2H3,(H,14,17)

InChI Key

MVPCIUBGXFWZLS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NN(C=C2Br)C

Origin of Product

United States

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